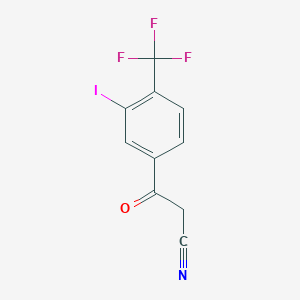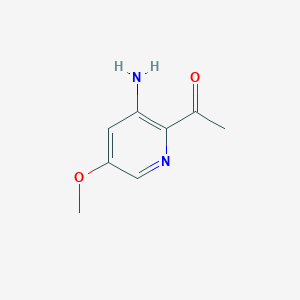
(2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate: is a complex organic compound featuring a pyrrole ring with a formyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the Maillard reaction, where amines and sugars react non-enzymatically to form 2-formylpyrroles . Another approach is the one-step synthesis from O-ethyl 2-thionoester pyrroles .
Industrial Production Methods: Industrial production of this compound may involve large-scale Maillard reactions or other efficient synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, solvents, and catalysts, are optimized to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in the pyrrole ring can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activities, such as hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Medicine:
- Potential applications in drug discovery and development due to its unique structural properties.
Industry:
- Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pyrrole ring’s electron-rich nature allows it to interact with various biological molecules, potentially leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- (2R)-2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid .
- (2R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid .
Comparison:
- Structural Differences: The main difference lies in the side chains attached to the pyrrole ring. While (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate has an ethyl ester group, the similar compounds have different substituents, such as carboxylic acid or propanoic acid groups.
- Unique Properties: The presence of the ethyl ester group in this compound may confer unique reactivity and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
ethyl (2R)-2-(2-formylpyrrol-1-yl)-4-methylhexanoate |
InChI |
InChI=1S/C14H21NO3/c1-4-11(3)9-13(14(17)18-5-2)15-8-6-7-12(15)10-16/h6-8,10-11,13H,4-5,9H2,1-3H3/t11?,13-/m1/s1 |
Clé InChI |
FRVOKABUOLRZOR-GLGOKHISSA-N |
SMILES isomérique |
CCC(C)C[C@H](C(=O)OCC)N1C=CC=C1C=O |
SMILES canonique |
CCC(C)CC(C(=O)OCC)N1C=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
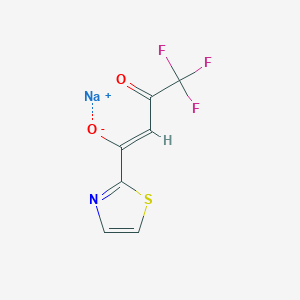
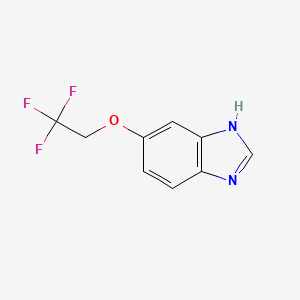
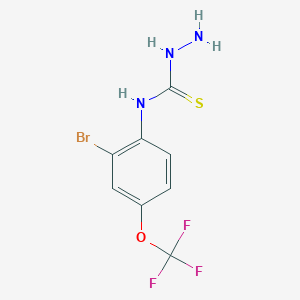

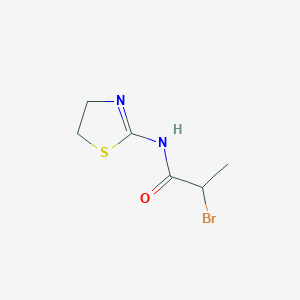

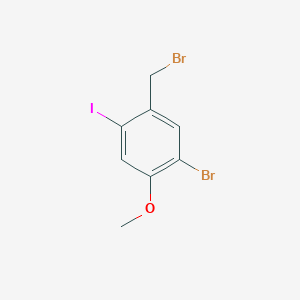
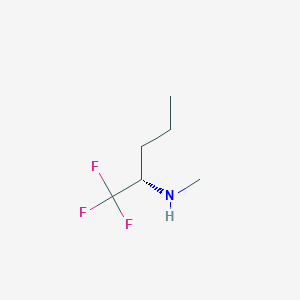


![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
